D-Fructose 1,6-bisphosphate sodium salt hydrate D-Fructose 1,6-bisphosphate sodium salt hydrate
Brand Name: Vulcanchem
CAS No.: 41012-14-0
VCID: VC0146732
InChI: InChI=1S/C6H14O12P2.3Na.H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;1H2/q;3*+1;/p-3/t3-,5-,6-;;;;/m1..../s1
SMILES: C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+]
Molecular Formula: C₆H₁₄O₁₂P₂ . (H₂O)ₓ .(Na)ₓ
Molecular Weight: 340.1218022299

D-Fructose 1,6-bisphosphate sodium salt hydrate

CAS No.: 41012-14-0

Cat. No.: VC0146732

Molecular Formula: C₆H₁₄O₁₂P₂ . (H₂O)ₓ .(Na)ₓ

Molecular Weight: 340.1218022299

* For research use only. Not for human or veterinary use.

D-Fructose 1,6-bisphosphate sodium salt hydrate - 41012-14-0

Specification

CAS No. 41012-14-0
Molecular Formula C₆H₁₄O₁₂P₂ . (H₂O)ₓ .(Na)ₓ
Molecular Weight 340.1218022299
IUPAC Name trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate
Standard InChI InChI=1S/C6H14O12P2.3Na.H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;1H2/q;3*+1;/p-3/t3-,5-,6-;;;;/m1..../s1
SMILES C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+]

Introduction

Chemical Properties

Molecular Characteristics

The molecular formula of D-Fructose 1,6-bisphosphate sodium salt hydrate is C6H11O12P23NaxH2OC_6H_{11}O_{12}P_2 \cdot 3Na \cdot xH_2O, where xx represents the variable number of hydration molecules depending on storage conditions . The compound's molecular weight varies slightly based on its hydration state but is typically around 550.2 Da for the trisodium salt hydrate form.

PropertyValue
Molecular FormulaC6H11O12P23NaxH2OC_6H_{11}O_{12}P_2 \cdot 3Na \cdot xH_2O
Molecular Weight~550.2 Da (hydrated form)
SolubilitySoluble in PBS (pH 7.2): ~10 mg/mL
Storage Temperature-20°C to -80°C
StabilityStable for up to six months at -80°C; one month at -20°C

Hydration State and Solubility

The hydration state significantly impacts the solubility and handling of D-Fructose 1,6-bisphosphate sodium salt hydrate. It is highly soluble in aqueous buffers such as phosphate-buffered saline (PBS) at neutral pH but may require gentle heating (e.g., to 37°C) or sonication to dissolve completely .

Biological Significance

Role in Glycolysis

In glycolysis, D-Fructose 1,6-bisphosphate serves as a substrate for aldolase enzymes that catalyze its cleavage into two three-carbon intermediates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). This step is pivotal for the continuation of glycolysis and subsequent ATP production .

Role in Gluconeogenesis

During gluconeogenesis, D-Fructose 1,6-bisphosphate undergoes dephosphorylation to regenerate fructose-6-phosphate via FBPase-1. This reaction represents one of the rate-limiting steps in gluconeogenesis and is tightly regulated by cellular energy status .

Allosteric Regulation

D-Fructose 1,6-bisphosphate acts as an allosteric activator for pyruvate kinase, enhancing its activity during glycolysis. It also modulates other enzymes involved in metabolic fluxes, such as lactate dehydrogenase . These regulatory roles underscore its importance beyond serving as a mere intermediate.

Applications in Research and Medicine

Cancer Metabolism Studies

Cancer cells often exhibit enhanced glycolytic activity—a phenomenon known as the Warburg effect—even under aerobic conditions. This metabolic reprogramming increases the reliance on intermediates such as D-Fructose 1,6-bisphosphate for energy production and biosynthesis . Consequently, inhibitors targeting enzymes associated with this compound have been explored for cancer therapy.

Recent studies have employed biosensors like HYlight to monitor intracellular levels of D-Fructose 1,6-bisphosphate in cancer cells under various conditions such as hypoxia or drug treatment . These approaches provide insights into tumor metabolism and therapeutic vulnerabilities.

Enzyme Characterization

D-Fructose 1,6-bisphosphate is commonly used as a substrate to study enzymes like aldolases and FBPases. Its availability enables detailed kinetic studies and structural analyses that elucidate enzyme mechanisms .

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